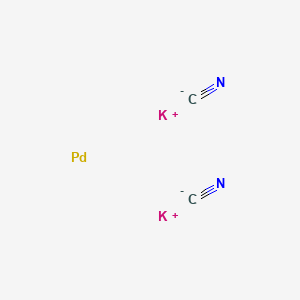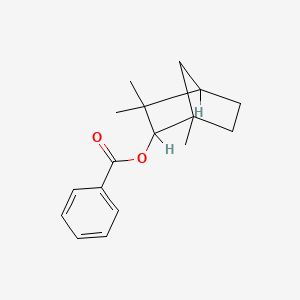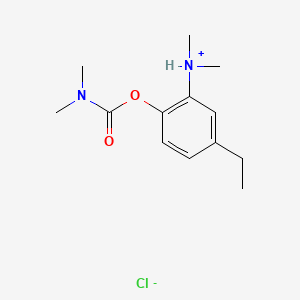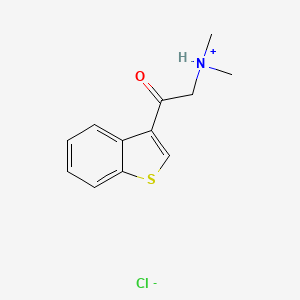
Benzo(b)thien-3-yl dimethylaminomethyl ketone hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzo(b)thien-3-yl dimethylaminomethyl ketone hydrochloride is a compound that belongs to the class of heterocyclic organic compounds It features a benzothiophene ring, which is a fused ring system consisting of a benzene ring and a thiophene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzo(b)thien-3-yl dimethylaminomethyl ketone hydrochloride typically involves the acylation of a benzothiophene derivative. One common method is the Friedel-Crafts acylation, where a benzothiophene is reacted with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction conditions often require anhydrous solvents and low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity. The use of automated systems and real-time monitoring can further enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Benzo(b)thien-3-yl dimethylaminomethyl ketone hydrochloride can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophiles such as halogens, nitrating agents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Halogenated, nitrated derivatives.
Applications De Recherche Scientifique
Benzo(b)thien-3-yl dimethylaminomethyl ketone hydrochloride has several scientific research applications:
Mécanisme D'action
The mechanism of action of Benzo(b)thien-3-yl dimethylaminomethyl ketone hydrochloride involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways . The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzo[b]thiophene: A simpler structure without the dimethylaminomethyl ketone group.
Benzothiazole: Contains a nitrogen atom in the ring instead of sulfur.
Thiazole: A five-membered ring with sulfur and nitrogen atoms.
Uniqueness
Benzo(b)thien-3-yl dimethylaminomethyl ketone hydrochloride is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its combination of a benzothiophene ring with a dimethylaminomethyl ketone group makes it a versatile compound for various applications .
Propriétés
Numéro CAS |
7388-08-1 |
|---|---|
Formule moléculaire |
C12H14ClNOS |
Poids moléculaire |
255.76 g/mol |
Nom IUPAC |
[2-(1-benzothiophen-3-yl)-2-oxoethyl]-dimethylazanium;chloride |
InChI |
InChI=1S/C12H13NOS.ClH/c1-13(2)7-11(14)10-8-15-12-6-4-3-5-9(10)12;/h3-6,8H,7H2,1-2H3;1H |
Clé InChI |
DIKGAMKVBQRSQP-UHFFFAOYSA-N |
SMILES canonique |
C[NH+](C)CC(=O)C1=CSC2=CC=CC=C21.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Azane; 2-[2-(2-hexadecoxyethoxy)ethoxy]ethyl hydrogen sulfate](/img/structure/B13765664.png)

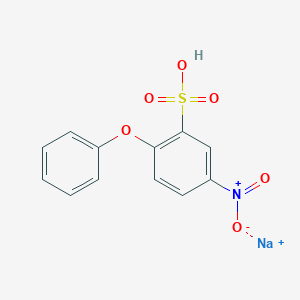
![2-Naphthalenecarboxamide, N-[2-[(2-aminoethyl)amino]ethyl]-3-hydroxy-, dihydrochloride](/img/structure/B13765676.png)
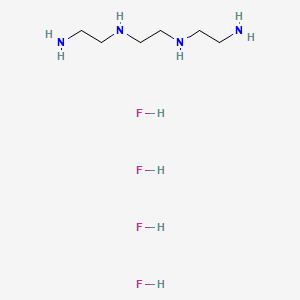

![N-[4-(hydroxymethyl)phenyl]benzenesulfonamide](/img/structure/B13765696.png)
